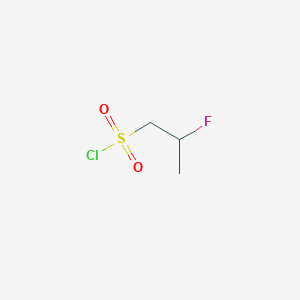
4-Chloro-2,6-difluoronitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2,6-difluoronitrobenzene is a chemical compound with the molecular formula C6H2ClF2NO2 . It has a molecular weight of 193.54 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,6-difluoronitrobenzene has been studied using gas-phase electron diffraction (GED), MP2 ab initio, and B3LYP density functional calculations .Physical And Chemical Properties Analysis
4-Chloro-2,6-difluoronitrobenzene is a solid substance . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
4-Chloro-2,6-difluoronitrobenzene has been utilized in the synthesis of various derivatives. For example, Sipyagin et al. (2004) explored the preparation of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives from 1-chloro-2,6-dinitrobenzene, highlighting the activation of the halogen substituent towards nucleophilic attack due to the introduction of fluorine-containing, electron-withdrawing substituents (Sipyagin et al., 2004).
Electrochemical Fluorination
Momota et al. (1993) and Momota et al. (1995) investigated the electrochemical fluorination of aromatic compounds, including derivatives similar to 4-chloro-2,6-difluoronitrobenzene. They demonstrated the use of new electrolytes for high-efficiency fluorination, producing stable fluorinated compounds (Momota et al., 1993), (Momota et al., 1995).
Magnetic Molecularly Imprinted Polymer Particles
Ruiz-Córdova et al. (2018) described the use of 1-chloro-2,4-dinitrobenzene in developing an analytical method using magnetic molecularly imprinted particles for the detection of specific compounds, showcasing its potential in analytical chemistry (Ruiz-Córdova et al., 2018).
Host-Guest Chemistry
Tschinkl et al. (1999) explored the host-guest chemistry of 1,2-bis(chloromercurio)tetrafluorobenzene, which has structural similarities with 4-chloro-2,6-difluoronitrobenzene. Their study contributed to understanding the interactions in crystal structures involving compounds like 4-chloro-2,6-difluoronitrobenzene (Tschinkl et al., 1999).
Synthesis of Heterocyclic Compounds
Chen et al. (1992) reported on the synthesis of benzothiazoles using 1-chloro-2,6-dinitro-4-trifluoromethylbenzene, demonstrating the utility of chloro-dinitrobenzene derivatives in synthesizing fluorine-containing heterocyclic compounds (Chen et al., 1992).
Crystal Structure Analysis
Thomas et al. (2008) conducted a study on 4-chloronitrobenzene, examining its crystal structure and orientational disorder. This research contributes to understanding the solid-state properties of similar compounds (Thomas et al., 2008).
Safety And Hazards
4-Chloro-2,6-difluoronitrobenzene is classified under the GHS07 hazard class . The associated hazard statements are H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
5-chloro-1,3-difluoro-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYCSOTAABUJOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1,3-difluoro-2-nitroBenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[5-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)pentanoyl]piperidine-4-carboxylate](/img/structure/B2761817.png)
![(Z)-ethyl 1-isopropyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2761818.png)

![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)

![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)




![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

![1-(2,5-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2761838.png)